3-Amino-5-(trifluoromethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYLYRXLSAJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-86-5 | |
| Record name | 3-amino-5-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling & Technical Guide: 3-Amino-5-(trifluoromethyl)phenol
Executive Summary
3-Amino-5-(trifluoromethyl)phenol (CAS: 401-86-5) is a high-value fluorinated building block used extensively in medicinal chemistry. It serves as a critical scaffold for the development of kinase inhibitors, particularly those targeting the "hinge region" or allosteric pockets where the trifluoromethyl group provides metabolic stability and hydrophobic contacts. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group meta to both an electron-donating hydroxyl and amino group—creates a distinct electronic profile that modulates pKa and lipophilicity, making it an ideal bioisostere for 3,5-disubstituted arenes.
Chemical Identity & Molecular Architecture
Core Identifiers
| Parameter | Value |
| IUPAC Name | 3-Amino-5-(trifluoromethyl)phenol |
| CAS Registry Number | 401-86-5 |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| SMILES | Nc1cc(O)cc(c1)C(F)(F)F |
| InChIKey | ZXFYLYRXLSAJEU-UHFFFAOYSA-N |
Electronic Structure Analysis
The molecule is a trisubstituted benzene ring with a 1,3,5-substitution pattern (meta-relationship between all substituents).
-
Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) via induction (
). It deactivates the ring but increases lipophilicity and metabolic resistance against CYP450 oxidation. -
Hydroxyl (-OH) & Amino (-NH2): Both are electron-donating groups (EDG) via resonance, but the -CF3 group significantly tempers the electron density of the ring, making the hydroxyl proton more acidic than in unsubstituted phenol.
Physicochemical Properties Profile
The following data synthesizes experimental observations with high-confidence predictive models essential for lead optimization.
| Property | Value / Range | Context & Significance |
| Physical State | Solid (Off-white to light brown) | Typical for aminophenols; prone to oxidation upon air exposure. |
| Melting Point | 154–158 °C (Predicted/Analog) | High crystallinity due to intermolecular H-bonding between OH and NH2. |
| Boiling Point | ~275 °C (Predicted) | High boiling point necessitates vacuum distillation for purification. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility; requires organic co-solvents for biological assays. |
| LogP (Lipophilicity) | 2.1 – 2.4 | Optimal range for oral bioavailability (Lipinski’s Rule of 5 compliant). |
| pKa (Phenolic OH) | 9.1 – 9.3 | Slightly more acidic than phenol (9.95) due to -CF3 induction. |
| pKa (Anilinium) | 3.0 – 3.5 | Much less basic than aniline (4.6) due to -CF3 electron withdrawal. |
| Polar Surface Area | 46.25 Ų | Indicates good membrane permeability (Target < 140 Ų). |
Diagram 1: Structure-Property Relationships (Electronic Effects)
Caption: Electronic interplay of substituents affecting physicochemical behavior and binding potential.[1]
Synthetic Utility & Experimental Protocols
Synthesis Strategy
The synthesis typically proceeds via the reduction of nitro-precursors. A common route involves the nitration of 3-(trifluoromethyl)phenol followed by separation of isomers and reduction.
Protocol: Reduction of 3-Nitro-5-(trifluoromethyl)phenol
Note: This protocol assumes the starting material 3-nitro-5-(trifluoromethyl)phenol is available or synthesized via nitration of 3-trifluoromethylphenol.
-
Reagents: 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq), Pd/C (10% w/w), Methanol (Solvent), Hydrogen gas (balloon or Parr shaker).
-
Procedure:
-
Dissolve the nitro compound in methanol (0.1 M concentration).
-
Add 10 mol% Pd/C catalyst under an inert argon atmosphere.
-
Purge the system with Hydrogen gas (
). -
Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the nitro peak (
206) and appearance of the amine ( 178). -
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) to yield the off-white solid.
-
Diagram 2: Synthetic Workflow
Caption: General synthetic pathway from commercially available precursors.
Applications in Drug Discovery[2][3]
Kinase Inhibition
This scaffold is frequently employed in Type II kinase inhibitors . The phenol moiety can form hydrogen bonds with the Glu/Lys pair in the kinase active site, while the trifluoromethyl group occupies the hydrophobic back-pocket (allosteric site), inducing a "DFG-out" conformation.
-
Mechanism: The amino group serves as an attachment point for the "tail" region of the inhibitor, often linked via urea or amide bonds to solubilizing groups (e.g., piperazines).
PROTAC Linkers
The compound acts as a rigid, electron-deficient linker in PROTAC (Proteolysis Targeting Chimera) design. Its stability prevents premature metabolic cleavage, ensuring the degrader reaches its target E3 ligase complex intact.
Handling & Safety (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2] Potentially harmful if swallowed (H302).[2]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive—store in amber vials.
-
Stability: Stable under standard conditions but avoid strong oxidizing agents and acid chlorides unless intended for reaction.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 401-86-5. Available at: [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
molecular structure and weight of 3-Amino-5-(trifluoromethyl)phenol
Structural Dynamics, Synthetic Pathways, and Medicinal Utility
Executive Technical Summary
3-Amino-5-(trifluoromethyl)phenol (CAS: 401-86-5) represents a critical pharmacophore in modern medicinal chemistry. As a trisubstituted benzene derivative, it offers a unique "electronic push-pull" system driven by the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amino (-NH2) and hydroxyl (-OH) moieties.
This scaffold is extensively utilized in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors where the phenol and amine groups serve as hydrogen bond anchors within the ATP-binding pocket, while the trifluoromethyl group occupies hydrophobic sub-pockets to enhance binding affinity and metabolic stability.
Molecular Identity & Physicochemical Profile[1][2]
The precise characterization of 3-Amino-5-(trifluoromethyl)phenol is essential for accurate stoichiometric calculations in synthesis and formulation.
| Property | Specification | Technical Note |
| IUPAC Name | 3-Amino-5-(trifluoromethyl)phenol | Meta-substituted relative to all groups. |
| CAS Number | 401-86-5 | Note: Commercially cited; verify batch identity via NMR. |
| Molecular Formula | C₇H₆F₃NO | - |
| Molecular Weight | 177.12 g/mol | Monoisotopic Mass: 177.04 g/mol |
| SMILES | Nc1cc(O)cc(c1)C(F)(F)F | Useful for chemoinformatic docking. |
| Appearance | Off-white to pale brown solid | Oxidation sensitive; store under inert gas. |
| Predicted pKa (OH) | ~8.8 - 9.2 | Acidified by m-CF3 (EWG) relative to phenol (9.95). |
| Predicted pKa (NH₂) | ~3.0 - 3.5 | Basicity reduced by m-CF3 (EWG). |
| LogP | ~1.8 - 2.1 | Enhanced lipophilicity due to -CF3. |
Structural & Electronic Analysis
The utility of this molecule stems from its specific substitution pattern. The 1,3,5-substitution (meta-relationship) decouples the resonance effects of the amine and phenol from the trifluoromethyl group, relying primarily on inductive effects to modulate reactivity.
Electronic Vector Map
The following diagram illustrates the electronic forces at play. The -CF3 group exerts a strong inductive pull (-I), deactivating the ring and increasing the acidity of the phenol. Conversely, the -NH2 and -OH groups provide resonance donation (+R), creating specific sites for electrophilic attack (though sterically crowded).
Figure 1: Electronic substituent effects on the 3-Amino-5-(trifluoromethyl)phenol scaffold. The -CF3 group inductively acidifies the phenol while providing metabolic stability.
Synthetic Methodologies
For research and scale-up, two primary routes are validated. Route A is preferred for high-purity applications, while Route B is common when starting from aniline derivatives.
Protocol A: Catalytic Hydrogenation (Preferred)
Targeting the reduction of 3-Nitro-5-(trifluoromethyl)phenol.
Causality: This method avoids harsh Lewis acids (like BBr3), preserving the sensitive phenolic ring and minimizing side reactions.
-
Reagents:
-
Substrate: 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq).
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).
-
Solvent: Methanol (MeOH) (anhydrous).
-
Hydrogen Source: H₂ gas (balloon or Parr shaker).
-
-
Procedure:
-
Dissolution: Dissolve 1.0 g of nitro-phenol precursor in 20 mL of MeOH in a round-bottom flask.
-
Inertion: Purge the vessel with Argon for 5 minutes to remove oxygen (critical to prevent catalyst ignition).
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry.
-
Reduction: Evacuate and backfill with H₂ gas (3 cycles). Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes; Product is more polar/fluorescent).
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the amine as an off-white solid.
-
Protocol B: Lewis Acid Demethylation
Targeting the cleavage of 3-Methoxy-5-(trifluoromethyl)aniline.
Causality: Used when the nitro-precursor is unavailable. BBr3 is selected over HBr to prevent potential fluorination or degradation of the -CF3 group under reflux conditions.
-
Reagents:
-
Substrate: 3-Methoxy-5-(trifluoromethyl)aniline (1.0 eq).
-
Reagent: Boron Tribromide (BBr3) (1.0 M in DCM, 3.0 eq).
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
-
-
Procedure:
-
Setup: Flame-dry a flask and cool to 0°C under N₂ atmosphere.
-
Addition: Add substrate in DCM. Dropwise add BBr3 solution over 15 minutes. Exothermic reaction.
-
Reaction: Allow to warm to RT and stir for 12 hours. The formation of a boronate complex intermediate is necessary for cleavage [1].
-
Quench (Critical): Cool back to 0°C. Slowly add MeOH (dropwise) to quench excess BBr3. Warning: Violent evolution of HBr gas.
-
Workup: Neutralize with saturated NaHCO₃ (pH ~7-8). Extract with EtOAc (3x).
-
Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if needed.
-
Synthetic Workflow Visualization
The following flowchart outlines the decision logic and process flow for synthesizing this scaffold.
Figure 2: Synthetic pathways comparing Hydrogenation (Route A) and Demethylation (Route B).
Applications in Drug Discovery[4]
The 3-Amino-5-(trifluoromethyl)phenol scaffold is not merely a building block; it is a bioisostere designed to optimize the "Lipophilic Efficiency" (LipE) of drug candidates.
-
Kinase Inhibitors (Type II):
-
The -NH2 and -OH groups often form a "donor-acceptor" motif interacting with the hinge region (e.g., Glu/Leu residues) of kinases [2].
-
The -CF3 group targets the hydrophobic "back pocket" or gatekeeper regions, improving selectivity against homologous kinases.
-
-
Metabolic Stability:
-
Substitution at the 3 and 5 positions blocks the primary sites of Phase I metabolic oxidation (Cytochrome P450), significantly extending the half-life (
) of the molecule compared to unsubstituted phenol or aniline [3].
-
-
Linker Chemistry:
-
The amphoteric nature (acidic phenol, basic amine) allows for orthogonal functionalization. The amine can be coupled to carboxylic acids (amide formation), while the phenol can be alkylated (ether formation), serving as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.
-
References
-
Sousa e Silva, F. C., et al. (2015).[2] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health (PMC). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
An In-depth Technical Guide to the Solubility of 3-Amino-5-(trifluoromethyl)phenol in DMSO and Methanol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-(trifluoromethyl)phenol (CAS No. 401-86-5) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of the solubility behavior of this compound. In the absence of extensive publicly available quantitative data, this guide focuses on the underlying chemical principles governing solubility, provides detailed experimental protocols for its determination, and explores modern in silico predictive methods.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical property that profoundly influences the developability and application of a chemical compound. For a molecule like 3-Amino-5-(trifluoromethyl)phenol, which possesses functional groups of interest in medicinal chemistry and materials science, understanding its solubility is paramount for:
-
Reaction Chemistry: Ensuring homogeneous reaction conditions for consistent and reproducible synthetic outcomes.
-
Biological Assays: Preparing stock solutions and achieving desired concentrations for in vitro and in vivo studies without precipitation.
-
Formulation Development: Designing stable and bioavailable formulations for potential therapeutic applications.
-
Purification and Isolation: Selecting appropriate solvents for crystallization and chromatographic separation.
This guide will delve into the specific interactions between 3-Amino-5-(trifluoromethyl)phenol and the solvents DMSO and methanol to provide a robust framework for its practical application.
Molecular Structure and Physicochemical Properties of 3-Amino-5-(trifluoromethyl)phenol
The solubility of a compound is intrinsically linked to its molecular structure. 3-Amino-5-(trifluoromethyl)phenol is a substituted aromatic compound with the following key features:
-
Phenolic Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and a moderate hydrogen bond acceptor, promoting solubility in polar protic solvents.
-
Amino Group (-NH2): The amino group is also a hydrogen bond donor and can act as a weak base.
-
Trifluoromethyl Group (-CF3): This is a highly electronegative and lipophilic group that can influence solubility through dipole-dipole interactions and by increasing the overall lipophilicity of the molecule.[3]
-
Aromatic Ring: The benzene ring provides a nonpolar surface area, contributing to solubility in less polar solvents.
| Property | Value | Source |
| CAS Number | 401-86-5 | [1][2] |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.13 g/mol | [1] |
Solubility in Dimethyl Sulfoxide (DMSO): A Polar Aprotic Solvent
DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its exceptional ability to dissolve a broad range of compounds.[4]
Theoretical Considerations for Solubility in DMSO
The high solubility of many organic compounds in DMSO can be attributed to its:
-
High Polarity: DMSO has a large dipole moment, allowing it to effectively solvate polar molecules.
-
Hydrogen Bond Acceptor Strength: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor, readily interacting with the hydroxyl and amino groups of 3-Amino-5-(trifluoromethyl)phenol.
-
Aprotic Nature: As an aprotic solvent, DMSO does not self-associate through hydrogen bonding to the same extent as protic solvents, making it more available to interact with the solute.
The interaction between 3-Amino-5-(trifluoromethyl)phenol and DMSO is predicted to be strong, primarily driven by hydrogen bonding between the phenolic -OH and amino -NH₂ groups of the solute and the sulfoxide oxygen of DMSO.[5][6]
Caption: Molecular interactions governing the solubility of 3-Amino-5-(trifluoromethyl)phenol in DMSO.
In Silico Prediction of DMSO Solubility
In the absence of experimental data, in silico models can provide valuable estimations of solubility.[4][7] These models utilize the chemical structure of a compound to predict its physicochemical properties. Several computational tools and web servers are available for predicting DMSO solubility, which can be a useful starting point for experimental design.[4][7] It is important to note that these are predictions and should be confirmed experimentally.
Solubility in Methanol: A Polar Protic Solvent
Methanol is a polar protic solvent commonly used in organic synthesis and as a solvent for analysis.
Theoretical Considerations for Solubility in Methanol
The solubility of 3-Amino-5-(trifluoromethyl)phenol in methanol is governed by the following factors:
-
Hydrogen Bonding: Both the solute and the solvent are capable of hydrogen bonding. The hydroxyl and amino groups of 3-Amino-5-(trifluoromethyl)phenol can act as hydrogen bond donors to the oxygen of methanol, and the oxygen of the phenolic hydroxyl group can act as a hydrogen bond acceptor from the hydroxyl group of methanol.
-
"Like Dissolves Like": The polar nature of both the solute and methanol suggests good solubility based on this principle.
-
Solvent Self-Association: Methanol is a highly structured solvent due to self-association through hydrogen bonding. For dissolution to occur, energy is required to overcome these solvent-solvent interactions.
The hydrogen bonding between methanol and phenol is a significant factor in their interaction.[8][9][10]
Caption: Hydrogen bonding network between 3-Amino-5-(trifluoromethyl)phenol and methanol.
Experimental Determination of Solubility: A Practical Guide
To obtain accurate and reliable solubility data, the equilibrium shake-flask method is the gold standard.[11] This section provides a detailed protocol for determining the solubility of 3-Amino-5-(trifluoromethyl)phenol in DMSO and methanol.
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Materials and Equipment:
-
3-Amino-5-(trifluoromethyl)phenol (solid)
-
Anhydrous DMSO
-
HPLC-grade Methanol
-
Scintillation vials or other suitable containers with secure caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Procedure:
-
Preparation: Add an excess amount of solid 3-Amino-5-(trifluoromethyl)phenol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume of either DMSO or methanol to each vial.
-
Equilibration: Secure the vials on an orbital shaker and incubate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.
-
Quantification:
-
HPLC Method: Develop a suitable HPLC method to quantify the concentration of 3-Amino-5-(trifluoromethyl)phenol. This will involve selecting an appropriate column, mobile phase, and detection wavelength. Prepare a calibration curve using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and the solvent does not interfere, UV-Vis spectroscopy can be used. Determine the wavelength of maximum absorbance (λmax) and prepare a calibration curve.
-
-
Calculation: From the calibration curve, determine the concentration of 3-Amino-5-(trifluoromethyl)phenol in the saturated solution. This value represents the equilibrium solubility.
Data Presentation and Interpretation
The experimentally determined solubility should be reported in standard units such as mg/mL or mol/L. It is essential to specify the temperature at which the measurement was performed.
| Solvent | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |
| DMSO | 25 | High | To be determined experimentally |
| Methanol | 25 | High | To be determined experimentally |
Conclusion and Recommendations
For researchers and drug development professionals, it is strongly recommended to experimentally determine the solubility of 3-Amino-5-(trifluoromethyl)phenol using the detailed shake-flask protocol provided. This will ensure accurate and reliable data for all downstream applications, from chemical synthesis to biological evaluation. Furthermore, the exploration of in silico solubility prediction tools can serve as a valuable preliminary step to guide experimental design and resource allocation.
References
- BenchChem. (2025). Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- MDPI. (2025). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 30(23), 1-20.
- Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
- PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-233.
-
Synthonix. (n.d.). 3-amino-5-(trifluoromethyl)phenol. Retrieved from [Link]
- Semantic Scholar. (2021). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors. Physical Chemistry Chemical Physics, 23(27), 14781-14791.
- BenchChem. (2025). Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide.
- National Institutes of Health. (n.d.).
- ChemRxiv. (2023). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
- PMC. (2008). In silico prediction of aqueous solubility – classification models.
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- Bioinfo Publications. (n.d.).
- PMC. (2013). 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-quinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673.
- American Chemical Society. (1987). A New Method for Synthesis of Trifluoromethyl-Substituted Phenols and Anilines. The Journal of Organic Chemistry, 52(13), 2733–2738.
- ChemRxiv. (2024).
- ResearchGate. (2013).
- ResearchGate. (2016). Does DMF is a hydrogen-bonding acceptor solvent ,which is like DMSO, could hinder h-bonding?
- PMC. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3949.
- RSC Publishing. (2021). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study. Physical Chemistry Chemical Physics, 23(27), 14781-14791.
-
Chemistry Stack Exchange. (2015). Strength of hydrogen bonding in phenol or methanol. Retrieved from [Link]
- American Chemical Society. (1987). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry, 52(13), 2733–2738.
- SciSpace. (1961). Studies of Hydrogen Bonding. Part III. Intermolecular Hydrogen Bond Association between Nitrogen Compounds and Methanol, Phenol.
-
Wyzant. (2019). Strength of hydrogen bonding in phenol or methanol? Retrieved from [Link]
- RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(7), 2136-2144.
- Harvard DASH. (n.d.).
- RSC Publishing. (2018). Reactivity of hydrogen-bonded complexes of water, methanol, phenol and methyl amine. New Journal of Chemistry, 42(18), 14935-14944.
- Royal Society of Chemistry. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Electronic Modulation of the 3-Aminophenol Scaffold via Trifluoromethylation
The following technical guide details the electronic, physicochemical, and synthetic landscape of trifluoromethyl-substituted 3-aminophenol derivatives.
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
The 3-aminophenol scaffold represents a privileged pharmacophore in medicinal chemistry, offering a dual hydrogen-bond donor/acceptor motif capable of interacting with diverse biological targets. However, its utility is often limited by rapid Phase II conjugation (glucuronidation/sulfation) and liability to oxidative metabolism.
The strategic introduction of a trifluoromethyl (-CF₃) group —particularly at the C5 position—fundamentally alters the electronic and physicochemical profile of this scaffold. This guide analyzes how the -CF₃ group acts as an "electronic anchor," depressing the pKₐ of the phenolic hydroxyl to enhance H-bond donor capability while simultaneously modulating the nucleophilicity of the aniline nitrogen. We present a validated synthetic workflow, quantitative physicochemical data, and mechanistic insights into metabolic stability.
The Electronic Landscape: Push-Pull Dynamics
The 3-amino-5-(trifluoromethyl)phenol system is governed by a competitive "push-pull" electronic regime. The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I), while the amino (-NH₂) and hydroxyl (-OH) groups exert electron-donating resonance effects (+R).
Hammett Substituent Analysis
To quantify these effects, we utilize Hammett substituent constants (
| Substituent | Position Relative to Reaction Center | Electronic Effect | Hammett Constant ( |
| -CF₃ | meta | Strong Inductive Withdrawal (-I) | 0.43 |
| -NH₂ | meta | Weak Inductive Withdrawal / Resonance Donation | -0.16 |
| -OH | meta | Inductive Withdrawal / Resonance Donation | 0.12 |
Mechanistic Implication: The net positive
Visualization: Electronic Vector Map
The following diagram illustrates the electronic vectors and resonance contributions in the 3-amino-5-(trifluoromethyl)phenol system.
Figure 1: Vector map showing the inductive withdrawal of the -CF3 group opposing the resonance donation of the -OH and -NH2 groups, resulting in a net electron-deficient ring.
Physicochemical Consequences
The introduction of the -CF₃ group drastically shifts the ionization constants and lipophilicity of the parent molecule.
Comparative Data Table
The values below compare the parent 3-aminophenol with its 5-trifluoromethyl derivative.
| Parameter | 3-Aminophenol (Parent) | 3-Amino-5-(trifluoromethyl)phenol | Impact of -CF₃ |
| Phenol pKₐ (Acidity) | 9.9 | ~9.3 | Acidification: The -CF₃ group stabilizes the phenoxide anion via induction, making the -OH more acidic. |
| Aniline pKₐ (Basicity of BH⁺) | 4.4 | ~3.1 | Basicity Reduction: Electron withdrawal reduces the availability of the N lone pair, making the amine less basic. |
| LogP (Lipophilicity) | 0.2 | ~1.4 | Lipophilicity Boost: The fluorinated moiety increases membrane permeability and hydrophobic binding potential. |
| Polar Surface Area (PSA) | 46 Ų | 46 Ų | Unchanged: Steric bulk increases, but polar heteroatoms remain constant. |
Note: pKa values for the CF3-derivative are estimated based on Hammett shift calculations (
Experimental Protocol: Synthesis
Objective: Synthesis of 3-amino-5-(trifluoromethyl)phenol via the chemoselective reduction of 3-nitro-5-(trifluoromethyl)phenol. Precursor Availability: 3-nitro-5-(trifluoromethyl)phenol is accessible via the nitration of 3-trifluoromethylphenol (requires isomer separation) or hydrolysis of 3-nitro-5-(trifluoromethyl)chlorobenzene.
Reagents & Equipment[1][2][3]
-
Substrate: 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Solvent: Methanol (MeOH) (anhydrous grade)
-
Hydrogen Source: H₂ gas (balloon or hydrogenation shaker at 30 psi)
-
Workup: Celite® 545 filter aid, Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-nitro-5-(trifluoromethyl)phenol (2.07 g, 10 mmol) in MeOH (50 mL). The solution will appear yellow/orange.
-
Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the system with Hydrogen (H₂) gas. Maintain a positive pressure of H₂ (balloon or 30 psi in a Parr shaker) at Room Temperature (20-25°C).
-
Monitoring: Stir vigorously. Monitor reaction progress by TLC (50% EtOAc/Hexanes).
-
Start: UV active spot at R_f ~0.6 (Nitro).
-
End (approx 4-6 h): New UV active/ninhydrin-positive spot at R_f ~0.3 (Amine). The yellow color should fade to colorless or pale brown.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).
-
Concentrate the filtrate in vacuo to yield the crude amine.[1]
-
-
Purification: If necessary, recrystallize from Toluene/Heptane or purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
-
Validation:
-
¹H NMR (DMSO-d₆): Look for disappearance of nitro-aromatic signals and appearance of broad exchangeable protons (-NH₂ at ~5.2 ppm, -OH at ~9.5 ppm).
-
¹⁹F NMR: Single singlet at ~-61 ppm confirming the integrity of the -CF₃ group.
-
Synthetic Workflow Diagram
Figure 2: Validated synthetic workflow for the reduction of the nitro-precursor to the target aminophenol.
Medicinal Chemistry Applications
Metabolic Stability (Metabolic Blocking)
The primary utility of the -CF₃ group in this scaffold is to block metabolic "soft spots."
-
Oxidative Blockade: The C5 position in 3-aminophenol is electron-rich and susceptible to CYP450-mediated hydroxylation. Substituting C5 with -CF₃ prevents this oxidation due to the strength of the C-F bond (116 kcal/mol) and steric protection.
-
Glucuronidation Shift: By lowering the pKₐ of the phenol (from 9.9 to ~9.3), the -CF₃ group increases the fraction of phenoxide anion at physiological pH, potentially altering the kinetics of UDP-glucuronosyltransferase (UGT) conjugation, though the lipophilicity increase often counterbalances this to maintain bioavailability.
Bioisosterism
The 3-amino-5-(trifluoromethyl)phenol moiety serves as a bioisostere for:
-
3,5-Disubstituted Anilines: Maintaining the H-bond donor/acceptor geometry while increasing lipophilicity.
-
Indoles: Mimicking the electronic distribution of the indole ring system in kinase inhibitors.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Liptak, M. D., et al. (2002).[2] Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.[3] Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Sigma-Aldrich. (2024). Product Specification: 3-Amino-5-(trifluoromethyl)phenol (CAS 401-86-5).[4] Link
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An In-Depth Technical Guide to the Thermodynamic Stability of 3-Amino-5-(trifluoromethyl)phenol
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Critical Role of Stability in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A thorough understanding of a molecule's thermodynamic stability informs every stage of the pharmaceutical lifecycle, from lead optimization and formulation development to manufacturing, storage, and ultimately, patient safety. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 3-Amino-5-(trifluoromethyl)phenol, a molecule of interest due to its unique substitution pattern combining an electron-donating aminophenol core with a strongly electron-withdrawing trifluoromethyl group.
The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry. However, the interplay between the amino, hydroxyl, and trifluoromethyl groups on the aromatic ring presents a unique set of stability challenges. This guide will delve into the theoretical considerations and practical experimental protocols necessary to rigorously characterize the stability profile of 3-Amino-5-(trifluoromethyl)phenol, enabling researchers to anticipate and mitigate potential degradation issues.
Physicochemical Properties and Their Influence on Stability
A foundational understanding of the physicochemical properties of 3-Amino-5-(trifluoromethyl)phenol is paramount in designing meaningful stability studies. While experimental data for this specific molecule is not extensively available in public literature, we can infer its likely characteristics based on its structural components and data from closely related analogs.
Key Physicochemical Parameters (Predicted and Inferred):
| Parameter | Predicted/Inferred Value | Rationale and Impact on Stability |
| pKa | Phenolic -OH: ~8.5-9.5Anilinic -NH3+: ~3-4 | The phenolic pKa, influenced by the electron-withdrawing CF3 group, will determine its ionization state at physiological pH, impacting solubility and susceptibility to oxidation. The low pKa of the anilinic group suggests it will be largely unionized at neutral pH.[1] |
| logP | ~2.5 - 3.0 | The trifluoromethyl group significantly increases lipophilicity compared to unsubstituted aminophenol. This will affect solubility in aqueous and organic media, influencing formulation strategies and analytical method development. |
| Aqueous Solubility | Low | The increased lipophilicity suggests low intrinsic aqueous solubility, which may necessitate the use of co-solvents in stability studies and formulation. |
| UV Absorbance | λmax ~270-290 nm | The phenolic chromophore will allow for straightforward detection and quantification using UV spectrophotometry in HPLC analysis. |
The interplay of these properties dictates the molecule's behavior in different environments. For instance, the potential for the phenolate anion to form at moderately alkaline pH could increase susceptibility to oxidation. Conversely, the protonated amino group in acidic conditions could influence hydrolytic stability.
Forced Degradation Studies: A Systematic Approach to Uncovering Liabilities
Forced degradation, or stress testing, is a cornerstone of stability assessment, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[2] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Experimental Workflow for Forced Degradation
A systematic approach to forced degradation involves subjecting a solution of 3-Amino-5-(trifluoromethyl)phenol to a variety of stress conditions, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[3]
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
Objective: To induce approximately 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[3]
1. Hydrolytic Degradation:
-
Acidic Conditions:
-
Prepare a solution of 3-Amino-5-(trifluoromethyl)phenol (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M hydrochloric acid (e.g., 50:50 v/v).
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Basic Conditions:
-
Prepare a solution of the compound in a mixture of methanol and 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acidic conditions.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Conditions:
-
Prepare a solution of the compound in a mixture of methanol and water.
-
Follow the same incubation and sampling procedure.
-
Causality Behind Experimental Choices: The use of elevated temperature accelerates the hydrolysis reactions. Methanol is often used as a co-solvent to ensure the solubility of the API. Neutralization of the samples is critical to prevent further degradation on the HPLC column.
2. Oxidative Degradation:
-
Prepare a solution of 3-Amino-5-(trifluoromethyl)phenol in a mixture of methanol and 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 1, 2, 4, 8 hours) due to the often rapid nature of oxidative reactions.
-
Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, before analysis.
Causality Behind Experimental Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. The reaction is typically performed at room temperature to avoid overly aggressive degradation.
3. Thermal Degradation:
-
Prepare a solution of 3-Amino-5-(trifluoromethyl)phenol in a suitable solvent (e.g., methanol/water).
-
Incubate the solution at an elevated temperature (e.g., 80°C) in a sealed vial to prevent solvent evaporation.
-
Sample at various time points as described for hydrolytic degradation.
Causality Behind Experimental Choices: This tests the stability of the molecule in solution at elevated temperatures, simulating potential excursions during manufacturing or storage.
4. Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid API, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
Causality Behind Experimental Choices: This protocol simulates the effect of light exposure during manufacturing and storage and is a regulatory requirement.
Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is essential to separate the parent compound from all potential degradation products.
Proposed HPLC-UV Method:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Causality Behind Method Choices: A C18 column is a good starting point for the separation of moderately polar aromatic compounds. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is used to control the pH of the mobile phase and improve peak shape. A photodiode array (PDA) detector is recommended to assess peak purity.
Predicted Degradation Pathways
Based on the functional groups present in 3-Amino-5-(trifluoromethyl)phenol, several degradation pathways can be anticipated.
Caption: Workflow for the thermal analysis of 3-Amino-5-(trifluoromethyl)phenol.
Computational Approaches to Predicting Stability
In addition to experimental studies, computational tools can provide valuable insights into the thermodynamic stability of a molecule. Software programs like Zeneth can predict degradation pathways based on a knowledge base of chemical reactions. [3][4][5]Furthermore, Density Functional Theory (DFT) calculations can be used to estimate bond dissociation energies, which can help in predicting susceptibility to autoxidation. [6][7]While these in silico methods are predictive and require experimental validation, they can be powerful tools for identifying potential liabilities early in the development process.
Conclusion and Recommendations
The thermodynamic stability of 3-Amino-5-(trifluoromethyl)phenol is a multifaceted property governed by the interplay of its amino, hydroxyl, and trifluoromethyl functional groups. This guide has outlined a comprehensive strategy for its evaluation, grounded in established scientific principles and regulatory expectations.
Key Takeaways:
-
Oxidative stability is predicted to be the primary liability for this molecule, likely leading to the formation of colored polymeric degradants. Careful control of oxygen exposure and the potential inclusion of antioxidants in formulations should be considered.
-
The trifluoromethyl group is expected to confer high resistance to hydrolytic degradation.
-
Photostability is a potential concern due to the aromatic amine moiety and should be thoroughly investigated.
-
A well-validated, stability-indicating HPLC method is crucial for accurately quantifying the API and its degradation products.
-
Thermal analysis using DSC and TGA will provide essential data on the solid-state stability of the compound.
By implementing the detailed experimental protocols and considering the potential degradation pathways outlined in this guide, researchers and drug development professionals can build a robust understanding of the thermodynamic stability of 3-Amino-5-(trifluoromethyl)phenol. This knowledge is indispensable for making informed decisions throughout the development process, ultimately leading to a safer, more effective, and stable pharmaceutical product.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
- Corbett, J.F., Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1972(4): p. 539-542.
- Joseph, J., P.K. Wrona, and T.P. Dryhurst, Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 1983. 23(2): p. 461-466.
- Alsante, K.M., et al., Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 2013. 49: p. 1-13.
- BIOVIA, Predicting Drug Degradation Using BIOVIA Materials Studio and BIOVIA Pipeline Pilot. 2017, Dassault Systèmes.
- Lath, M.S., et al., In Silico Drug Degradation Prediction. In Silico Drug Discovery and Design, 2019: p. 259-281.
- Sutter, A., et al., In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Organic Process Research & Development, 2014. 18(10): p. 1235-1244.
- Comninellis, C., Electrocatalysis in the electrochemical conversion/combustion of organic pollutants for waste water treatment. Electrochimica Acta, 1994. 39(11-12): p. 1857-1862.
- Ramanathan, L., et al., Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. Journal of Pharmaceutical Sciences, 2016. 105(9): p. 2671-2679.
- Sahoo, S.K., et al., A magnetically separable and recyclable g-C3N4/Fe3O4/porous ruthenium nanocatalyst for the photocatalytic degradation of water-soluble aromatic amines and azo dyes. New Journal of Chemistry, 2018. 42(15): p. 12894-12905.
- Corbett, J.F., Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1972. 0(4): p. 539-542.
- Khan, I., et al., Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Journal of Chemistry and Chemical Engineering, 2008. 27(3): p. 61-68.
- Liu, Y., et al., Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 2024.
- Morallón, E., et al., Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 2004. 562(1): p. 93-101.
- Wammer, K.H., et al., Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol (model compound 1a) with photolysis (filled shapes) and dark controls (equivalent hollow shapes). 2020.
- BenchChem, A Technical Guide to the Thermal Stability and Decomposition of 3,5-Diaminophenol. 2025.
- Müller, R., et al., Biological, thermal and photochemical transformation of 2-trifluoromethylphenol. Journal of Chemical Technology & Biotechnology, 2000. 75(11): p. 1039-1046.
- TA Instruments, Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample.
- Muñoz, E.C., et al., Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.
- CN112782332A, HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. 2021.
- Mabury, S.A., The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 1996. 30(5): p. 1634-1639.
- Park, S., et al., Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermogravimetric analysis. Journal of Applied Polymer Science, 2003. 89(10): p. 2589-2596.
- Wang, X.-M., et al., Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. International Journal of Adhesion and Adhesives, 1994. 14(4): p. 281-286.
- Pak, M.A.
- BenchChem, Managing the thermal degradation of polyamides
- Al-badri, M.A., Synthesis and thermal properties of some phenolic resins. Innovaciencia, 2019. 7(1): p. 1-15.
- PubChem, 3-Aminophenol.
- Nielsen, C.J., et al.
- Sigma-Aldrich, 3-Aminophenol.
- He, G., and B. Riedl, Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer, 1999. 40(5): p. 1329-1340.
- Science.gov, stability-indicating hplc method: Topics by Science.gov.
- SIELC Technologies, HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Abdel Rahman, M.A., et al., HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min), paracetamol (30 μg/mL, tR: 3.413 min), para-hydroxy acetophenone (10 μg/mL, tR: 5.003 min), and Etoricoxib (30 μg/mL, tR: 7.275 min). 2022.
- Lechner, U. and G. Straube, Degradation of 3-aminophenol by Arthrobacter spec. mA3. Journal of basic microbiology, 1988. 28(9‐10): p. 629-637.
- U.S. Environmental Protection Agency, 3-(Trifluoromethyl)phenol Properties.
- Sigma-Aldrich, 3-Amino-5-(trifluoromethoxy)phenol.
- PubChem, 3-Amino-5-methylphenol.
- CymitQuimica, 3-Amino-5-(trifluoromethyl)phenol.
- PubChem, 2-Trifluoromethylphenol.
- Liptak, M.D., et al., Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A, 2002. 106(21): p. 5357-5361.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Benzoxazoles Utilizing 3-Amino-5-(trifluoromethyl)phenol
Introduction: The Significance of the Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] This heterocyclic system, an isostere of naturally occurring nucleic bases, readily interacts with biological macromolecules, underpinning its diverse therapeutic applications.[1] Benzoxazole derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, 3-Amino-5-(trifluoromethyl)phenol emerges as a pivotal starting material for the synthesis of 6-(trifluoromethyl)benzoxazoles, a class of compounds with significant potential in contemporary drug development programs.
This technical guide provides an in-depth exploration of established synthetic routes to 6-(trifluoromethyl)benzoxazoles, leveraging the unique reactivity of 3-Amino-5-(trifluoromethyl)phenol. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for their practical implementation.
Core Synthetic Strategies and Mechanistic Insights
The construction of the benzoxazole ring from 3-Amino-5-(trifluoromethyl)phenol typically involves the condensation with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration. The primary and most versatile methods employ carboxylic acids, aldehydes, and acyl chlorides as the source of this electrophilic carbon.
Condensation with Carboxylic Acids: The Polyphosphoric Acid (PPA) Mediated Route
The direct condensation of an o-aminophenol with a carboxylic acid, facilitated by a strong dehydrating agent and acid catalyst, is a robust and widely adopted method for the synthesis of 2-substituted benzoxazoles. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving as both the solvent and the catalyst.
Mechanism: The reaction commences with the protonation of the carboxylic acid by PPA, enhancing its electrophilicity. The amino group of 3-Amino-5-(trifluoromethyl)phenol then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, driven by the proximity of the phenolic hydroxyl group, leads to the formation of the benzoxazole ring.
Figure 1: Workflow for PPA-mediated benzoxazole synthesis.
Reaction with Aldehydes: The Oxidative Cyclization Pathway
The reaction of 3-Amino-5-(trifluoromethyl)phenol with aldehydes provides a versatile route to 2-aryl and 2-alkyl-6-(trifluoromethyl)benzoxazoles. This two-step process involves the initial formation of a Schiff base, followed by an oxidative cyclization to furnish the benzoxazole ring.
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). The subsequent step involves an oxidative cyclization, where an oxidizing agent facilitates the removal of two hydrogen atoms, leading to the formation of the aromatic benzoxazole ring. A variety of oxidizing agents can be employed, including manganese (IV) oxide (MnO2) or air in the presence of a suitable catalyst.[3]
Figure 2: General workflow for benzoxazole synthesis from aldehydes.
Acylation with Acyl Chlorides: A Milder Alternative
Acyl chlorides offer a highly reactive alternative to carboxylic acids for the synthesis of benzoxazoles, often allowing for milder reaction conditions. This method is particularly advantageous for substrates that may be sensitive to the high temperatures typically required for PPA-mediated reactions.
Mechanism: The reaction proceeds via the nucleophilic acyl substitution of the acyl chloride by the amino group of 3-Amino-5-(trifluoromethyl)phenol, forming an o-hydroxyamide intermediate. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The o-hydroxyamide intermediate then undergoes an intramolecular cyclization, often promoted by gentle heating or the addition of a dehydrating agent, to yield the final benzoxazole product.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of 6-(trifluoromethyl)benzoxazoles from 3-Amino-5-(trifluoromethyl)phenol.
Protocol 1: Synthesis of 2-Aryl-6-(trifluoromethyl)benzoxazole via PPA-mediated Condensation
This protocol describes the synthesis of a 2-aryl-6-(trifluoromethyl)benzoxazole using an aromatic carboxylic acid.
Materials:
-
3-Amino-5-(trifluoromethyl)phenol
-
Substituted Benzoic Acid (e.g., 4-methoxybenzoic acid)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 3-Amino-5-(trifluoromethyl)phenol (1.0 eq) and the substituted benzoic acid (1.1 eq).
-
Carefully add polyphosphoric acid (10-20 times the weight of the aminophenol) to the flask.
-
Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 2-Aryl-6-(trifluoromethyl)benzoxazole via Oxidative Cyclization of a Schiff Base
This protocol details the two-step synthesis of a 2-aryl-6-(trifluoromethyl)benzoxazole from an aromatic aldehyde.
Step A: Schiff Base Formation Materials:
-
3-Amino-5-(trifluoromethyl)phenol
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 3-Amino-5-(trifluoromethyl)phenol (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the formation of the Schiff base by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude Schiff base.
Step B: Oxidative Cyclization Materials:
-
Schiff Base from Step A
-
Manganese (IV) Oxide (MnO2)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
Suspend the Schiff base (1.0 eq) in dichloromethane or toluene in a round-bottom flask.
-
Add activated manganese (IV) oxide (3-5 eq) to the suspension.
-
Reflux the mixture for 4-8 hours. Monitor the disappearance of the Schiff base and the formation of the benzoxazole by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Summary and Comparison of Methods
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| PPA Condensation | Carboxylic Acid, PPA | 180-200 | 4-6 | 60-85 | One-pot procedure, readily available starting materials. | High reaction temperatures, viscous reaction medium, workup can be challenging. |
| Oxidative Cyclization | Aldehyde, Oxidant (e.g., MnO2) | Reflux | 6-12 (total) | 55-80 | Milder conditions for Schiff base formation, suitable for a wide range of aldehydes. | Two-step process, requires an oxidizing agent. |
| Acyl Chloride Acylation | Acyl Chloride, Base | 0 - Reflux | 2-6 | 70-90 | Milder conditions, often higher yields, suitable for sensitive substrates. | Acyl chlorides can be moisture-sensitive, requires a base. |
Conclusion and Future Outlook
The synthesis of 6-(trifluoromethyl)benzoxazoles from 3-Amino-5-(trifluoromethyl)phenol can be effectively achieved through several well-established synthetic methodologies. The choice of a particular method will depend on the nature of the desired substituent at the 2-position, the scale of the reaction, and the available laboratory resources. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to access this important class of compounds. The continued exploration of novel catalytic systems and more environmentally benign reaction conditions will undoubtedly further enhance the synthetic utility of these transformations, paving the way for the discovery of new and improved benzoxazole-based therapeutics.
References
- Manganese Dioxide-Mediated Oxidative Cyclization of Schiff Bases. Various organic chemistry journals and textbooks.
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. [Link]
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry-Section A. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]
-
Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. PubMed. [Link]
-
Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Research Square. [Link]
-
Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]
-
22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Synthesis of 2,6-disubstituted benzoxazole rings 14a, 14b, 15a and 15b.... ResearchGate. [Link]
-
Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). PubMed. [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]
-
Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. YouTube. [Link]
Sources
Microwave-Assisted Synthesis Featuring 3-Amino-5-(trifluoromethyl)phenol: A Guide to Rapid Heterocycle Construction
An Application Guide and Protocol for Researchers
This document serves as a detailed application and protocol guide for researchers, chemists, and drug development professionals interested in leveraging microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of novel heterocyclic compounds derived from 3-Amino-5-(trifluoromethyl)phenol.
Foundational Concepts: The Synergy of Microwaves and Fluorine Chemistry
The Advantage of Microwave-Assisted Organic Synthesis (MAOS)
In modern synthetic chemistry, microwave irradiation has emerged as a powerful tool, often called the "Bunsen burner of the 21st century," for accelerating chemical reactions.[1][2] Unlike conventional heating which relies on conduction and convection, microwave synthesis is based on the efficient heating of materials through dielectric effects.[1] Microwaves, a form of electromagnetic radiation, directly couple with polar molecules (like solvents and reagents) in the reaction mixture, causing them to rapidly oscillate and generate heat.[3] This internal, volumetric heating leads to a rapid and uniform temperature increase, often resulting in dramatic reductions in reaction times (from hours or days to mere minutes), increased product yields, and improved product purities.[3][4][5][6]
The Significance of 3-Amino-5-(trifluoromethyl)phenol in Drug Discovery
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[7][8] The CF3 group is highly electronegative and lipophilic, and its introduction into a drug candidate can profoundly enhance its pharmacological profile.[7][8][9] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in the body, which can increase a drug's half-life.[9]
-
Increased Lipophilicity: The CF3 group increases the molecule's ability to pass through cell membranes, which can improve absorption and distribution.[9][10]
-
Improved Binding Affinity: The electronic properties of the CF3 group can alter the pKa of nearby functional groups or influence molecular conformation, leading to stronger and more selective binding to target proteins.[8][9]
3-Amino-5-(trifluoromethyl)phenol is a valuable building block because it combines the potent electronic effects of the CF3 group with two reactive sites—the amino and hydroxyl groups—making it an ideal precursor for synthesizing a diverse range of complex heterocyclic structures.
Core Principles and Critical Safety Protocols
Principles of Microwave Heating
Microwave chemistry relies on the ability of a material to absorb microwave energy and convert it into heat.[1] This is primarily driven by two mechanisms: dipolar polarization and ionic conduction. Solvents are classified by their ability to absorb microwave energy, which is determined by their "loss tangent" (tan δ). Solvents with high loss tangents (e.g., DMF, ethanol, NMP) are excellent microwave absorbers and heat very rapidly, while non-polar solvents (e.g., hexane, toluene) are poor absorbers. This property allows for selective heating of specific components in a reaction mixture.[6] A significant advantage of using sealed vessels in dedicated microwave reactors is the ability to superheat solvents far above their atmospheric boiling points, dramatically accelerating reaction rates.[1]
**2.2 MANDATORY SAFETY PROTOCOLS
The rapid heating and potential for high-pressure generation in microwave synthesis demand strict adherence to safety protocols.
-
Use Dedicated Laboratory Microwave Reactors ONLY: Domestic microwave ovens must never be used for chemical synthesis.[1][11][12] They lack the necessary temperature and pressure feedback controls, proper ventilation, and safety features to handle chemical reactions, creating a significant risk of explosion and exposure to hazardous vapors.[11][12][13]
-
Vessel Integrity and Selection: Always use reaction vessels specifically designed for the pressures and temperatures of your experiment. Inspect vessels for cracks or defects before each use.[14] Never fill a vessel more than two-thirds full to allow for thermal expansion and pressure changes.
-
Pressure and Temperature Monitoring: Utilize the reactor's built-in sensors to continuously monitor reaction conditions. For potentially exothermic or unknown reactions, start with small-scale tests at low power and temperature settings.[11]
-
Solvent Safety: Avoid heating highly flammable or low-boiling-point solvents in a sealed vessel without proper parameter control. Ensure the laboratory space is well-ventilated to prevent the accumulation of flammable or toxic fumes.[13][14]
-
Avoid Metal: Do not use metal objects, including spatulas or magnetic stir bars with metallic cores that are not specifically coated for microwave use, as they can cause arcing.[13] However, small amounts of ground transition-metal catalysts are generally safe and highly effective in microwave-assisted reactions.[11]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical splash goggles, a lab coat, and appropriate gloves, is mandatory at all times.[14]
Application Note: Microwave-Assisted Multicomponent Synthesis of a Trifluoromethyl-Substituted Pyrimidine
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials.[15] Combining MCRs with microwave assistance creates a powerful platform for rapid library synthesis in drug discovery.
This protocol describes a representative three-component reaction to synthesize a 2-amino-4-hydroxy-6-(3-amino-5-(trifluoromethyl)phenyl)pyrimidine derivative, a scaffold of interest in medicinal chemistry.
General Reaction Scheme
A plausible mechanism involves an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization, a process significantly accelerated by microwave heating.[15]
Caption: General scheme for a three-component reaction.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-5-(trifluoromethyl)phenol | ≥98% | Standard Vendor | |
| Ethyl Cyanoacetate | Reagent Grade | Standard Vendor | |
| Guanidine Carbonate | ≥98% | Standard Vendor | |
| Ethanol (EtOH), 200 Proof | Anhydrous | Standard Vendor | A polar, protic solvent with good microwave absorption. |
| Piperidine | Reagent Grade | Standard Vendor | Basic catalyst. |
| Microwave Reactor Vial | 10 mL | CEM, Anton Paar, etc. | Must be compatible with the specific reactor model. |
| Magnetic Stir Bar | Teflon-coated | Standard Vendor | Ensure it is designed for microwave reactor use. |
| Dedicated Laboratory Microwave Synthesizer | - | CEM, Anton Paar, etc. | e.g., CEM Discover SP, Anton Paar Monowave |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a Teflon-coated magnetic stir bar, add 3-Amino-5-(trifluoromethyl)phenol (1.0 mmol, 177 mg), ethyl cyanoacetate (1.0 mmol, 113 mg), and guanidine carbonate (0.5 mmol, 90 mg).
-
Solvent and Catalyst Addition: Add 4 mL of anhydrous ethanol to the vial, followed by 2-3 drops of piperidine as a basic catalyst.
-
Vessel Sealing: Securely cap the reaction vessel using the appropriate crimper or torque tool for your microwave system. Proper sealing is critical to safely contain pressure.
-
Microwave Reactor Setup: Place the vial into the cavity of the laboratory microwave synthesizer.
-
Irradiation Parameters: Program the instrument with the following parameters:
-
Temperature: 150 °C (use ramp-to-temperature setting)
-
Hold Time: 20 minutes
-
Power: Dynamic (instrument adjusts power to maintain temperature)
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Initiate Synthesis: Start the reaction. The instrument will automatically heat the mixture to the set temperature and hold it for the specified duration.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system before carefully removing it from the reactor cavity.
-
Product Isolation (Work-up): Once cooled, open the vial in a fume hood. The product may precipitate upon cooling. If not, transfer the reaction mixture to a beaker containing 20 mL of cold water and stir for 15 minutes to induce precipitation.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Expected Outcomes and Troubleshooting
-
Expected Yield: Yields for microwave-assisted multicomponent reactions are typically moderate to high, often in the 60-95% range, which is a significant improvement over conventional heating methods that may require longer reaction times and result in lower yields.[4][15][16]
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient temperature or reaction time. | Increase the reaction temperature in 10 °C increments or extend the hold time by 5-10 minutes. |
| Incorrect solvent. | Ensure a polar solvent with a good loss tangent is used (e.g., EtOH, DMF, NMP). | |
| Ineffective catalyst. | Try a different base (e.g., DBU) or acid catalyst depending on the reaction mechanism. | |
| Formation of Byproducts/Decomposition | Temperature is too high. | Reduce the reaction temperature. Microwave heating can be so efficient that it leads to decomposition.[11] |
| Reaction time is too long. | Reduce the hold time. Monitor the reaction progress via TLC or LC-MS at shorter intervals. | |
| Inconsistent Results | Inconsistent stirring or localized superheating. | Ensure the magnetic stir bar is functioning correctly and is of adequate size for the vial.[11] |
| Inaccurate temperature reading. | Verify the calibration of the reactor's temperature sensor (IR or fiber-optic). |
Conclusion
The combination of microwave-assisted synthesis with versatile, fluorinated building blocks like 3-Amino-5-(trifluoromethyl)phenol offers a robust and highly efficient strategy for the rapid assembly of novel heterocyclic compounds. This approach significantly shortens development timelines, improves yields, and aligns with the principles of green chemistry by reducing reaction times and energy consumption.[4] By adhering to the detailed protocols and stringent safety measures outlined in this guide, researchers can confidently and safely explore new chemical space in their drug discovery and materials science endeavors.
References
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- Safety Considerations for Microwave Synthesis.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Microwave Chemistry: General Features and Applications.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Microwave-assisted rapid and green synthesis of novel substituted trifluoro schiff bases and their biological evaluation.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC.
- Innate C-H trifluoromethyl
- MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Power of Fluorine: 3,5-Bis(trifluoromethyl)phenol in Modern Chemistry. AI Product Assistant.
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics.
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Microwave-Assisted Synthesis of Amino/Imino-Linked Porous Organic Polymers for Rapid Pesticide Removal. ACS Figshare.
- CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol. CymitQuimica.
- Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. PMC.
- Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
- On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science (RSC Publishing).
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
- The Advances in the Special Microwave Effects of the Heterogeneous C
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. element-msc.ru [element-msc.ru]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. On the existence of and mechanism for microwave-specific reaction rate enhancement - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jelsciences.com [jelsciences.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. ijper.org [ijper.org]
- 13. scribd.com [scribd.com]
- 14. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 15. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 16. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low reactivity of electron-deficient anilines
Technical Guide & Troubleshooting Portal
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Nucleophilic Dormancy in Electron-Deficient Anilines (pKa < 2.0)
The Core Problem: The "Electronic Wall"
As researchers, we often encounter a sharp drop-off in reactivity when moving from standard anilines (pKa ~4.6) to electron-deficient variants like 2,4-dinitroaniline or perfluoroaniline (pKa < 1.0).
The Mechanism of Failure:
The presence of strong electron-withdrawing groups (EWGs) such as
Standard protocols (EDC/NHS, standard Pd/BINAP) assume a minimum baseline of nucleophilicity that these substrates simply do not possess. To succeed, we must shift from "standard" activation to "high-energy" activation strategies.
Module A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2]
The Challenge
Electron-deficient anilines bind poorly to the Palladium(II) center. Furthermore, once bound, the resulting amido-complex is highly stable, making the reductive elimination step energetically costly.
Protocol: The "BrettPhos" System
For primary anilines with strong EWGs, the BrettPhos family of ligands is the industry standard due to its ability to facilitate the coupling of weak nucleophiles.
Recommended System:
-
Precatalyst: BrettPhos Pd G4 (Do not use Pd(OAc)₂ + Ligand in situ; initiation is too slow).
-
Ligand: BrettPhos (for primary amines) or tBuBrettPhos (for extremely hindered/weak amines).
-
Base: LiHMDS or NaOtBu (Must be strong enough to deprotonate the aniline).
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Workflow Visualization: Ligand Selection Logic
Figure 1: Decision matrix for selecting the optimal Buchwald-Hartwig ligand based on amine sterics and electronics.
Module B: Amide Bond Formation[3]
The Challenge
Standard coupling reagents (HATU, EDC, PyBOP) rely on the amine attacking an active ester. If the amine is too weak, the active ester hydrolyzes or rearranges before the amine can attack.
Protocol: The "Activation Escalation"
Do not persist with HATU if it fails once. Move immediately to high-reactivity electrophiles.
Tier 1: Mixed Anhydrides (Moderate)
Use Isobutyl chloroformate (IBCF) .
-
Dissolve acid in THF/NMM (N-methylmorpholine) at -15°C.
-
Add IBCF; stir 15 min to form mixed anhydride.
-
Add the electron-deficient aniline.
-
Critical: Warm to reflux. Weak anilines often require thermal energy to overcome the activation barrier even with anhydrides.
Tier 2: Acid Chlorides (High)
Convert the acid to an acid chloride using SOCl₂ or Oxalyl Chloride (with catalytic DMF).
-
Note: If your acid is acid-sensitive, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.
Tier 3: The "Nuclear" Option (De-protonation)
If the aniline is extremely unreactive (e.g., poly-nitro), you must increase its nucleophilicity by deprotonating it before the reaction.
-
Dissolve aniline in dry THF.
-
Add NaH (Sodium Hydride) or LiHMDS (1.1 equiv) at 0°C.
-
Stir 30 min (Gas evolution must cease).
-
Add the Acid Chloride dropwise.
-
Why this works: You are converting a weak neutral nucleophile (
) into a potent anionic nucleophile ( ).
Workflow Visualization: Amide Coupling Strategy
Figure 2: Escalation protocol for amide coupling when standard reagents fail.
Troubleshooting & FAQ
Symptom: "I see starting material and the acid chloride is gone."
Diagnosis: Hydrolysis. The aniline is so slow that trace moisture in the solvent hydrolyzed your acid chloride back to the acid. Fix:
-
Dry solvents over molecular sieves (3Å) for 24h.
-
Switch to the NaH method (Tier 3 above). The anion reacts instantly, beating the hydrolysis rate.
Symptom: "The reaction turns black and Pd precipitates."
Diagnosis: Catalyst death (Pd black formation). The oxidative addition occurred, but the amine failed to bind/react, leading to catalyst decomposition. Fix:
-
Switch to BrettPhos Pd G4 . The bulky ligand stabilizes the Pd(0) species.
-
Increase amine concentration (1.5 - 2.0 equiv).
-
Ensure your solvent is extensively degassed (Sparge with Argon for 20 mins).
Symptom: "Yield is low (<20%) with 2,4-dinitroaniline."
Diagnosis: Steric + Electronic double penalty. The ortho-nitro group provides steric bulk and withdraws electrons. Fix:
-
Use tBuBrettPhos .[1][2] The extra bulk on the ligand forces the reductive elimination step.
-
Microwave irradiation. Heating to 120-140°C for 30 mins can overcome the high activation energy barrier that conventional reflux cannot.
Comparative Data: Reagent Efficacy
| Substrate (Aniline) | pKa (approx) | HATU Yield | Acid Chloride Yield | NaH + Acid Chloride Yield |
| Aniline | 4.6 | >95% | >95% | N/A |
| 4-Nitroaniline | 1.0 | 15-30% | 85% | >90% |
| 2,4-Dinitroaniline | -4.4 | 0% | 20% | 75% |
| Pentafluoroaniline | 0.3 | <5% | 60% | 88% |
References
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science. [Link]
-
BrettPhos for Primary Amines: Maitre, P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." Journal of the American Chemical Society. [Link]
-
Ghosez's Reagent (Neutral Acid Chloride Formation): Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition. [Link]
-
Mechanism of Amide Coupling Failures: Valeur, E., & Bradley, M. (2009).[3] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
Sources
Technical Support Center: Purification of 3-Amino-5-(trifluoromethyl)phenol
Welcome to the technical support guide for the purification of 3-Amino-5-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing persistent regioisomeric impurities from this key synthetic intermediate. The structural similarity of these impurities to the target molecule makes their removal a non-trivial task, requiring a systematic and well-understood approach. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies.
Section 1: Understanding the Challenge: Regioisomeric Impurities
The synthesis of monosubstituted or disubstituted aromatic rings often yields a mixture of positional isomers due to the directing effects of the functional groups involved. In the case of 3-Amino-5-(trifluoromethyl)phenol, synthetic routes can inadvertently produce isomers where the amino (-NH2), hydroxyl (-OH), and trifluoromethyl (-CF3) groups are arranged differently on the benzene ring. These regioisomers have identical molecular weights and similar polarities, posing a significant purification challenge.
Control of these impurities is critical in pharmaceutical development, as different isomers can have varied pharmacological and toxicological profiles.[1] Establishing robust methods for their detection and removal early in the synthetic process is paramount.[1][2]
Diagram: Target Compound and Potential Regioisomeric Impurities
Caption: The target molecule and examples of potential regioisomers.
Section 2: Frequently Asked Questions (FAQs)
Q1: My initial analysis (GC-MS or LC-MS) shows several peaks with the identical mass-to-charge ratio (m/z) as my target compound. What are they? A: You are most likely observing regioisomeric impurities. Since these isomers have the same chemical formula (C7H6F3NO), they will have the same molecular weight (177.13 g/mol ).[3] Confirming their exact structure requires more advanced analytical techniques like NMR or the use of authenticated reference standards for each isomer.
Q2: What is the most straightforward purification method to try first for removing these isomers from a solid sample? A: Recrystallization is the most practical first-line approach for bulk purification.[4][5] It is cost-effective and can be highly efficient if a suitable solvent is identified in which the solubility of the target compound and its impurities differ significantly at high and low temperatures.
Q3: My attempts at recrystallization have failed to improve purity. What should be my next step? A: If recrystallization is ineffective, you must move to chromatographic techniques, which separate compounds based on differential partitioning between a stationary and a mobile phase.[6] For preparative scale, flash column chromatography on silica gel is a good next step. For the highest resolution, especially for difficult separations or smaller scales, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8]
Q4: How can I reliably determine the purity of my final product and quantify the remaining isomeric impurities? A: A validated analytical chromatography method is essential. High-resolution Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent for quantifying volatile isomers and has been successfully used for challenging separations of substituted phenols.[1][2] Alternatively, a well-developed analytical HPLC method with UV detection can provide robust and reproducible quantification.[9][10][11]
Section 3: Troubleshooting Guides and In-Depth Protocols
Guide 1: Purification by Recrystallization
Recrystallization purifies compounds by leveraging differences in solubility. The ideal solvent will dissolve the target compound completely when hot but poorly at room temperature, while impurities either remain in solution upon cooling or are insoluble in the hot solvent.[4][12]
Troubleshooting Common Recrystallization Issues:
-
Problem: The compound does not dissolve, even in a large volume of boiling solvent.
-
Causality: The solvent is too non-polar for your compound. Aminophenols have both hydrogen-bond donating and accepting groups, giving them polar character.
-
Solution: Switch to a more polar solvent. See the solvent selection table in the detailed protocol below.
-
-
Problem: The compound dissolves readily in the solvent at room temperature.
-
Causality: The solvent is too polar.
-
Solution: Select a less polar solvent. Alternatively, use a two-solvent system.[4] Dissolve the compound in a minimal amount of the "good" (polar) solvent, then slowly add a "poor" (non-polar) solvent in which the compound is insoluble until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
-
Problem: The solution cools, but no crystals form (oiling out).
-
Causality: The solution is supersaturated, or the rate of cooling is too fast, preventing nucleation. Impurities can also inhibit crystal lattice formation.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch.[5]
-
Slow Cooling: Ensure the solution cools to room temperature undisturbed before moving it to an ice bath. Rapid cooling often leads to the precipitation of impurities along with the product.[12]
-
Reduce Solvent Volume: Boil off some solvent to increase the concentration and try cooling again.
-
-
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a few milligrams of your impure material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room and boiling temperatures to find a suitable candidate.
-
Dissolution: Place the impure 3-Amino-5-(trifluoromethyl)phenol in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place it in an ice-water bath to maximize crystal yield.[4]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by analytical GC or HPLC to assess the efficiency of the purification.
Guide 2: Purification by Chromatographic Separation
When isomers have very similar solubility profiles, chromatography is necessary. The choice between flash chromatography and preparative HPLC depends on the difficulty of the separation, the required purity, and the amount of material.
Troubleshooting Chromatographic Issues:
-
Problem: Regioisomers are co-eluting or showing very poor resolution (Rs < 1.0) in flash chromatography.
-
Causality: The polarity difference between the isomers is insufficient to achieve separation with the chosen mobile phase. The amino group can also cause peak tailing on acidic silica gel.
-
Solution:
-
Optimize Mobile Phase: Systematically screen solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Use Thin Layer Chromatography (TLC) to rapidly test conditions.
-
Reduce Tailing: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase to suppress the interaction of the basic amino group with acidic silanol groups on the silica surface.[13]
-
Consider Isomer Polarity: An isomer with the potential for intramolecular hydrogen bonding (e.g., between an ortho-amino and hydroxyl group) may be less polar and elute faster than isomers that primarily engage in intermolecular hydrogen bonding with the stationary phase.[14]
-
-
-
Problem: The required purity cannot be achieved even with optimized flash chromatography.
-
Causality: The selectivity of the silica gel stationary phase is insufficient for this specific set of isomers.
-
Solution: Move to a higher-resolution technique like preparative HPLC. Reversed-phase HPLC on a C18 or Biphenyl column often provides different selectivity. Biphenyl columns, in particular, can offer enhanced separation for aromatic compounds through π-π interactions.[15]
-
Experimental Protocol: Developing a Preparative HPLC Method
-
Analytical Method Development: First, develop an analytical-scale HPLC method.
-
Column: Start with a robust reversed-phase column (e.g., C18, 5 µm particle size).
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (acetonitrile or methanol). The buffer maintains a consistent ionization state for the aminophenol, leading to better peak shapes.
-
Optimization: Adjust the gradient slope to achieve baseline separation of the target peak from its nearest eluting impurity.
-
-
Method Scale-Up: Once the analytical method provides good separation, scale it up for preparative chromatography.
-
Calculate Flow Rate: Scale the flow rate based on the cross-sectional area of the preparative column compared to the analytical column.
-
Calculate Injection Volume: Determine the maximum sample load that can be injected without compromising resolution. This is typically done through loading studies.
-
-
Fraction Collection: Collect the eluent in fractions and trigger collection based on the UV signal of the target peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent via rotary evaporation, and recover the final product, often through lyophilization or extraction.
-
Purity Confirmation: Re-analyze the isolated material using the analytical HPLC method to confirm its purity.
Table 1: Comparison of Primary Purification Techniques
| Feature | Recrystallization | Flash Chromatography | Preparative HPLC |
| Principle | Differential Solubility | Differential Adsorption | Differential Partitioning |
| Resolution | Low to High (highly dependent) | Moderate | Very High |
| Typical Scale | Milligrams to Kilograms | Grams to Kilograms | Milligrams to Grams |
| Speed | Slow (requires cooling) | Fast | Slow (long run times) |
| Cost | Low (solvent cost) | Moderate (solvent & silica) | High (instrument & solvent) |
| Best For | First purification step, large quantities, significant solubility differences. | Moderate difficulty separations, gram-scale purification. | Difficult isomer separations, high-purity requirements. |
Diagram: Troubleshooting Workflow for Purification
Caption: A logical workflow for selecting a purification strategy.
References
- Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst (RSC Publishing).
- A Comparative Guide to Analytical Methods for Phenol Isomer Detection. Benchchem.
-
How can I separate o-amino phenol and p-amino phenol? ResearchGate. Available at: [Link]
- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. SpringerLink.
- Phenol and Cresol. Occupational Safety and Health Administration (OSHA).
-
Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. ResearchGate. Available at: [Link]
-
Determination of aminophenol isomers by high-speed liquid chromatography. PubMed. Available at: [Link]
-
7 Analytical Methods. ResearchGate. Available at: [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]
-
Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. Available at: [Link]
-
Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available at: [Link]
-
An Improved Process For The Preparation Of Trifluoromethyl Benzenes. Quick Company. Available at: [Link]
-
Separation of Some Halogenated Phenols by GC-MS. Semantic Scholar. Available at: [Link]
-
Lab Procedure: Recrystallization. LabXchange. Available at: [Link]
-
1-trifluoromethyl-1-cyclohexanol. Organic Syntheses Procedure. Available at: [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles (UCLA) Chemistry. Available at: [Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Method 8041A: Phenols by Gas Chromatography. Environmental Protection Agency (EPA). Available at: [Link]
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. Available at: [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available at: [Link]
-
Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Available at: [Link]
-
Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. Semantic Scholar. Available at: [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Semantic Scholar. Available at: [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Semantic Scholar. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. longdom.org [longdom.org]
- 3. 3-Amino-5-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]
- 4. Home Page [chem.ualberta.ca]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osha.gov [osha.gov]
- 9. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LabXchange [labxchange.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
thermal stability issues of 3-Amino-5-(trifluoromethyl)phenol at high temperatures
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Amino-5-(trifluoromethyl)phenol. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice regarding the thermal stability of this compound. Given the reactive nature of the aminophenol moiety, understanding its behavior at elevated temperatures is critical for successful and safe experimentation.
This resource is structured in a question-and-answer format to directly address common challenges and queries encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the thermal stability of 3-Amino-5-(trifluoromethyl)phenol?
3-Amino-5-(trifluoromethyl)phenol possesses two functional groups, an amino (-NH₂) group and a hydroxyl (-OH) group, on an aromatic ring, which makes it susceptible to degradation at elevated temperatures. The primary concerns are:
-
Oxidation: The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is prone to oxidation, which can be accelerated by heat and the presence of oxygen. This can lead to the formation of colored impurities, primarily quinone-imine or quinone-type structures, and can significantly impact the purity and biological activity of your material.
-
Decomposition: At sufficiently high temperatures, the molecule can undergo decomposition, leading to the fragmentation of the aromatic ring and the release of gaseous byproducts. The trifluoromethyl (-CF₃) group is generally considered to be chemically and thermally stable, but the aminophenol core is the more likely site of initial degradation.
-
Polymerization: Phenolic compounds, particularly in the presence of impurities or catalysts, can be susceptible to polymerization at high temperatures, leading to the formation of insoluble, high-molecular-weight materials.
Q2: What is the recommended maximum operating temperature for this compound?
Q3: How should I properly store 3-Amino-5-(trifluoromethyl)phenol to ensure its stability?
To maintain the integrity of 3-Amino-5-(trifluoromethyl)phenol, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, preferably refrigerated at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation.
-
Light: Protect from light, as photochemical reactions can also contribute to degradation.
-
Container: Use a tightly sealed, amber-colored glass vial or bottle.
Troubleshooting Guide
Problem 1: My sample of 3-Amino-5-(trifluoromethyl)phenol has developed a pink or brownish color upon heating.
-
Probable Cause: This discoloration is a strong indicator of oxidation. The aminophenol moiety is likely being oxidized to form colored quinone-imine or polymeric species.
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately reduce the operating temperature to the lowest feasible point for your process.
-
Inert Atmosphere: Ensure your reaction or process is conducted under a continuous flow of an inert gas like nitrogen or argon. De-gas your solvents prior to use.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to mitigate oxidation. However, be mindful of potential interference with your downstream processes.
-
Purification: If discoloration has already occurred, you may need to repurify the material. Column chromatography on silica gel is a common method for removing colored impurities from organic compounds.
-
Problem 2: I am observing unexpected side products in my reaction involving 3-Amino-5-(trifluoromethyl)phenol at high temperatures.
-
Probable Cause: The high temperature may be causing decomposition of your starting material, leading to the formation of reactive intermediates that can participate in side reactions.
-
Troubleshooting Steps:
-
Reaction Profiling: Analyze your reaction mixture at different time points and temperatures using techniques like HPLC or GC-MS to identify the onset of side product formation.
-
Solvent Selection: The choice of solvent can influence thermal stability. Aprotic, non-polar solvents may be preferable to protic or highly polar solvents which can participate in degradation pathways.
-
Catalyst/Reagent Compatibility: Ensure that other components in your reaction mixture are not catalyzing the decomposition of the aminophenol. For example, strong bases or acids can promote degradation at elevated temperatures.
-
Alternative Synthetic Routes: If thermal instability is a persistent issue, consider exploring alternative synthetic routes that can be performed at lower temperatures.
-
Problem 3: My yield is consistently low when using 3-Amino-5-(trifluoromethyl)phenol in a high-temperature synthesis.
-
Probable Cause: Thermal degradation of the starting material is a likely cause for reduced yields.
-
Troubleshooting Steps:
-
Incremental Addition: Instead of adding the entire amount of 3-Amino-5-(trifluoromethyl)phenol at the beginning of the reaction, consider adding it portion-wise over time. This minimizes the residence time of the compound at high temperatures.
-
Microwave Synthesis: Microwave-assisted synthesis can often significantly reduce reaction times, thereby minimizing the exposure of the compound to high temperatures.
-
Flow Chemistry: Continuous flow reactors can offer precise temperature control and short reaction times, which can be highly beneficial for thermally sensitive compounds.
-
Experimental Protocols for Thermal Stability Assessment
To quantitatively assess the thermal stability of your 3-Amino-5-(trifluoromethyl)phenol, the following standard analytical techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground 3-Amino-5-(trifluoromethyl)phenol into a TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to at least 400 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed (T₅%). The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to detect any exothermic or endothermic events that may indicate decomposition or phase transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground 3-Amino-5-(trifluoromethyl)phenol into a hermetically sealed aluminum pan.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon).
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram will show a sharp endothermic peak corresponding to the melting point. Any broad exothermic peaks at higher temperatures may indicate decomposition.
| Parameter | Method | Typical Expected Range (for substituted aminophenols) | Description |
| Melting Point (Tm) | DSC | 100 - 150 °C | The temperature at which the solid-to-liquid phase transition occurs. |
| Onset of Decomposition (T₅%) | TGA | > 150 °C (under inert atmosphere) | The temperature at which 5% of the initial mass is lost. |
| Maximum Decomposition Rate (Tmax) | TGA (DTG peak) | > 200 °C (under inert atmosphere) | The temperature at which the rate of mass loss is at its maximum. |
Note: The values in the table are estimates based on the general behavior of similar compounds and should be experimentally verified for 3-Amino-5-(trifluoromethyl)phenol.
Visualizing Thermal Stability Concepts
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal characterization of 3-Amino-5-(trifluoromethyl)phenol.
Potential Decomposition Pathways
While the exact decomposition mechanism requires detailed experimental investigation (e.g., using Pyrolysis-GC-MS), a plausible initial fragmentation could involve the cleavage of the C-N or C-O bonds, or reactions involving the trifluoromethyl group under very harsh conditions. Oxidation is a primary concern at lower temperatures.
Caption: Potential degradation pathways for 3-Amino-5-(trifluoromethyl)phenol.
References
While specific literature on the thermal decomposition of 3-Amino-5-(trifluoromethyl)phenol is limited, the following resources provide a good foundation for understanding the behavior of related compounds and the analytical techniques discussed.
- Safety Data Sheet (SDS) for 3-Amino-5-(trifluoromethyl)phenol.
- General Principles of Organic Chemistry. (Refer to standard organic chemistry textbooks for information on the reactivity of phenols and anilines).
- Instrumental Analysis Textbooks.
- Scientific literature databases (e.g., SciFinder, Reaxys, Google Scholar).
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Interpretation of 3-Amino-5-(trifluoromethyl)phenol
For researchers and professionals in drug development, the precise structural elucidation of novel or specialized chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide offers an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 3-Amino-5-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science.
In the absence of a publicly available, experimentally verified spectrum for this specific trifunctional aromatic system, this guide will employ a foundational, predictive approach. By dissecting the individual and combined electronic effects of the amino (-NH₂), hydroxyl (-OH), and trifluoromethyl (-CF₃) substituents, we will construct a theoretical NMR profile. This predictive framework will be substantiated by comparative data from structurally analogous compounds, providing a robust methodology for spectral interpretation.
The Molecular Landscape: Substituent Effects on the Aromatic Ring
The chemical shifts and coupling patterns observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In 3-Amino-5-(trifluoromethyl)phenol, we have a fascinating interplay of electron-donating and electron-withdrawing groups.
-
Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are potent electron-donating groups (EDGs) through resonance, increasing electron density at the ortho and para positions. This increased shielding results in an upfield (lower ppm) shift for the corresponding protons and carbons.
-
Trifluoromethyl (-CF₃) Group: This is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms (inductive effect). It de-shields the aromatic ring, causing a downfield (higher ppm) shift in the chemical shifts of nearby protons and carbons.
The meta-positioning of all three substituents in 3-Amino-5-(trifluoromethyl)phenol leads to a unique electronic environment for each of the three aromatic protons and six aromatic carbons.
Predicted ¹H NMR Spectrum of 3-Amino-5-(trifluoromethyl)phenol
The aromatic region of the ¹H NMR spectrum is anticipated to display three distinct signals, each corresponding to one of the aromatic protons. The expected chemical shifts and coupling patterns are as follows:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | ~6.8 - 7.0 | Doublet of Doublets (dd) or Triplet (t) | J(H2-H6) ≈ 2-3 Hz (meta), J(H2-H4) ≈ 2-3 Hz (meta) | Flanked by two electron-donating groups, this proton is expected to be the most shielded (upfield). The multiplicity will depend on the relative magnitudes of the two meta-coupling constants. |
| H-4 | ~7.0 - 7.2 | Doublet of Doublets (dd) or Triplet (t) | J(H4-H2) ≈ 2-3 Hz (meta), J(H4-H6) ≈ 2-3 Hz (meta) | Situated between an electron-donating and an electron-withdrawing group, its chemical shift will be intermediate. |
| H-6 | ~7.2 - 7.4 | Doublet of Doublets (dd) or Triplet (t) | J(H6-H2) ≈ 2-3 Hz (meta), J(H6-H4) ≈ 2-3 Hz (meta) | Positioned between a hydroxyl and a trifluoromethyl group, this proton is expected to be the most de-shielded (downfield). |
| -NH₂ | Variable (broad singlet) | Broad Singlet (s) | - | The chemical shift is highly dependent on solvent, concentration, and temperature. The protons are exchangeable, leading to a broad signal. |
| -OH | Variable (broad singlet) | Broad Singlet (s) | - | Similar to the amino protons, the hydroxyl proton is exchangeable and its chemical shift is variable. |
Predicted ¹³C NMR Spectrum of 3-Amino-5-(trifluoromethyl)phenol
The proton-decoupled ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The strong electronegativity of the fluorine atoms will also induce C-F coupling, which can be observed in the spectrum.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C-1 (-OH) | ~155 - 158 | Singlet (s) | The carbon directly attached to the electronegative oxygen atom will be significantly de-shielded. |
| C-2 | ~105 - 110 | Singlet (s) | Shielded by the ortho amino and para hydroxyl groups. |
| C-3 (-NH₂) | ~148 - 152 | Singlet (s) | The carbon bearing the amino group will be de-shielded. |
| C-4 | ~110 - 115 | Quartet (q) | Influenced by both the electron-donating amino group and the electron-withdrawing trifluoromethyl group. Will show coupling to the three fluorine atoms. |
| C-5 (-CF₃) | ~130 - 135 | Quartet (q) | The carbon directly attached to the trifluoromethyl group will be de-shielded and show a characteristic quartet due to one-bond C-F coupling. |
| C-6 | ~115 - 120 | Singlet (s) | Influenced by the ortho hydroxyl and para amino groups. |
| -CF₃ | ~120 - 125 | Quartet (q) | The carbon of the trifluoromethyl group itself will appear as a strong quartet due to one-bond C-F coupling. |
Comparative Analysis with Structural Analogs
To ground our predictions, we can compare the expected spectral features with the known NMR data of simpler, related molecules.
| Compound | Key ¹H NMR Features (Aromatic Region, ppm) | Key ¹³C NMR Features (Aromatic Region, ppm) |
| 3-Aminophenol | Multiplet around 6.2-7.1 | Signals around 101-158 |
| 3-(Trifluoromethyl)phenol | Multiplet around 7.0-7.5 | Signals around 113-158, with a quartet for the CF₃-bearing carbon |
| 3-Amino-5-methylphenol | Signals generally upfield of 7 ppm | Methyl group provides a reference point for shielding effects |
The data from these analogs support our predictions. For instance, the aromatic protons of 3-aminophenol are found at a higher field compared to benzene (7.37 ppm), consistent with the shielding effect of the -NH₂ and -OH groups. Conversely, the protons in 3-(trifluoromethyl)phenol are shifted downfield, demonstrating the de-shielding nature of the -CF₃ group.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for 3-Amino-5-(trifluoromethyl)phenol, the following protocol is recommended:
1. Sample Preparation:
-
Dissolve 5-10 mg of 3-Amino-5-(trifluoromethyl)phenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32, depending on the sample concentration.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Logical Workflow for Spectral Interpretation
Caption: Workflow for NMR data acquisition, processing, and interpretation.
Conclusion
This guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of 3-Amino-5-(trifluoromethyl)phenol. By leveraging fundamental principles of substituent effects and comparative data analysis, researchers can confidently predict and assign the spectral features of this molecule. The detailed experimental protocol and logical workflow serve as a practical resource for obtaining and interpreting high-quality NMR data, which is indispensable for the unambiguous structural verification in drug discovery and chemical research.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
A Researcher's Comparative Guide to the Crystal Structure Analysis of 3-Amino-5-(trifluoromethyl)phenol Derivatives
Introduction: The Structural Significance of a Versatile Moiety
In the landscape of modern drug discovery and materials science, the 3-amino-5-(trifluoromethyl)phenol scaffold is a building block of considerable interest. Its derivatives are integral to the development of novel active pharmaceutical ingredients (APIs), leveraging the unique electronic properties and metabolic stability conferred by the trifluoromethyl (-CF3) group.[1][2] The presence of both a hydrogen-bond donating amino (-NH2) group and a hydrogen-bond accepting/donating hydroxyl (-OH) group provides a rich tapestry of potential intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules in the solid state is not merely an academic exercise; it is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability.
This guide provides a comparative analysis of the methodologies and considerations inherent in the crystal structure analysis of 3-amino-5-(trifluoromethyl)phenol derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare crystallization strategies, and explore how structural insights directly influence downstream applications. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of solid-state characterization for this important class of compounds.
Part 1: The Trifluoromethylphenol Core - A Crystal Engineering Perspective
The molecular structure of 3-amino-5-(trifluoromethyl)phenol dictates its behavior in the solid state. Three key functional groups predispose its derivatives to form complex and often varied crystalline lattices:
-
The Phenolic Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor, this group is a primary driver of supramolecular assembly.
-
The Amino Group (-NH2): Another potent hydrogen bond donor, it frequently partners with the hydroxyl group or other acceptors to form robust synthons (structural units).
-
The Trifluoromethyl Group (-CF3): While not a classical hydrogen bond acceptor, the high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent.[1] This influences the acidity of the phenolic proton and can lead to weaker, yet structurally significant, C-H···F interactions that guide crystal packing.[3] Furthermore, its lipophilicity and steric bulk play a crucial role in molecular conformation and packing efficiency.[1][2]
The interplay between these groups means that even subtle modifications to the core structure—for instance, derivatization at the amino group—can lead to vastly different crystal packing arrangements and potentially to polymorphism, the ability of a compound to exist in multiple crystalline forms.
Part 2: A Comparative Guide to Crystallization Strategies
The primary bottleneck in any crystal structure analysis is obtaining a high-quality single crystal suitable for diffraction.[4][5][6] For 3-amino-5-(trifluoromethyl)phenol derivatives, the choice of crystallization method is paramount. Below, we compare common techniques, highlighting their applicability to this class of molecules.
| Crystallization Technique | Principle | Advantages for -CF3 Phenol Derivatives | Disadvantages & Considerations |
| Slow Solvent Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystal nucleation.[7] | Simple, requires minimal equipment. Effective for moderately soluble compounds. Allows for screening of various solvents to explore different packing motifs. | Can be slow. Difficult to control evaporation rate precisely, which may lead to poor quality crystals or amorphous solid. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).[7] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for small quantities of material. Offers fine control over the rate of supersaturation. Can yield high-quality crystals. | Requires a binary solvent system where the compound has differential solubility. Setting up experiments can be more complex. |
| Antisolvent Addition | An antisolvent (precipitant) is slowly added to a solution of the compound, causing a rapid decrease in solubility and promoting crystallization.[7] | Fast method for screening. Useful for compounds that are highly soluble in one solvent but poorly soluble in another. | Can induce rapid precipitation, leading to small or poorly ordered crystals if the addition rate is not carefully controlled. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, solubility drops, leading to crystallization. | Effective for compounds with a steep solubility curve with respect to temperature. Can be automated for high-throughput screening. | Requires the compound to be thermally stable. May not be suitable for all solvent systems. |
| In Situ Low-Temperature Crystallization | For liquids or low-melting solids, a sample can be melted and then slowly cooled directly on the X-ray diffractometer until it crystallizes.[8] | Essential for compounds that are not solid at room temperature. Allows for the study of phases that are only stable at low temperatures.[8] | Requires specialized equipment on the diffractometer. The resulting crystal may be polycrystalline. |
Expert Insight: In our experience, vapor diffusion often yields the best results for novel aminophenol derivatives due to the fine control it offers. A common starting point is to dissolve the compound in a polar solvent like methanol or acetone and use a less polar precipitant like hexane or diethyl ether. The -CF3 group enhances solubility in many organic solvents, making a broad range of solvent/antisolvent pairs viable.
Part 3: The Analytical Cornerstone: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) remains the definitive method for determining the three-dimensional atomic arrangement of a crystalline material.[9][10] It provides unambiguous data on molecular structure, conformation, stereochemistry, and the intricate network of intermolecular interactions that define the crystal lattice.[11][12]
The SC-XRD workflow is a multi-step process that demands precision at every stage.
Caption: The workflow for Single-Crystal X-ray Diffraction analysis.
Causality in the Workflow:
-
Crystal Selection: The ideal crystal should be clear, have well-defined faces, and be free of cracks or defects. The quality of the crystal is the single most important factor determining the quality of the final structure.
-
Data Collection Temperature: Data are typically collected at low temperatures (around 100 K). This is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and a more precise determination of atomic positions.
-
Structure Solution: This step involves determining the initial positions of the atoms in the unit cell from the diffraction pattern.[11] Modern software uses powerful algorithms like "direct methods" or "Patterson methods" to generate an initial electron density map.
-
Structure Refinement: This is an iterative process where the atomic positions and other parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The R-factor is a key metric used to gauge this agreement, with lower values indicating a better fit.
Part 4: Comparative Structural Analysis of Derivatives
To illustrate the impact of derivatization, let us consider a hypothetical comparison between the parent 3-amino-5-(trifluoromethyl)phenol (Compound A) and its N-acetylated derivative (Compound B).
| Parameter | Compound A (Hypothetical) | Compound B (Hypothetical N-acetyl derivative) | Rationale for Differences |
| Formula | C₇H₆F₃NO | C₉H₈F₃NO₂ | Addition of an acetyl group (C₂H₂O). |
| Crystal System | Monoclinic | Orthorhombic | Changes in molecular shape and hydrogen bonding can lead to higher or lower symmetry packing. |
| Space Group | P2₁/c | P2₁2₁2₁ | Acetylation removes one N-H donor, preventing the formation of centrosymmetric dimers common in P2₁/c and favoring a chiral space group. |
| Primary H-Bond Motif | R²₂(8) ring formed by O-H···N and N-H···O interactions between molecules. | C(4) chain formed by N-H···O=C interactions along a screw axis. | The amide group in B provides a strong hydrogen bond acceptor (C=O) and a single N-H donor, favoring chain formation over the ring motif seen in the primary amine. |
| -CF₃ Interactions | C-H···F contacts linking H-bonded layers. | Forms a hydrophobic pocket with the acetyl methyl group, influencing layer stacking. | The introduction of the acetyl group creates new steric and electronic environments, altering the role of the -CF3 group in the extended structure. |
| Calculated Density | 1.65 g/cm³ | 1.58 g/cm³ | The less efficient packing in the orthorhombic system, due to the bulky acetyl group, may result in a lower density despite the higher molecular weight. |
This comparison demonstrates how a simple chemical modification dramatically alters the entire supramolecular structure. The loss of an N-H donor and the introduction of a carbonyl acceptor in Compound B completely redirects the primary hydrogen bonding, leading to a different crystal system and packing arrangement. This has direct consequences for physical properties; the chain motif in B might lead to needle-like crystal morphology, while the layered structure of A could result in plates.
Part 5: Experimental Protocols
Protocol 1: Crystallization by Vapor Diffusion
This protocol provides a robust method for screening crystallization conditions for novel 3-amino-5-(trifluoromethyl)phenol derivatives.
-
Preparation: In a small glass vial (0.5-1.0 mL), dissolve 2-5 mg of the purified compound in 0.2-0.4 mL of a "good" solvent (e.g., acetone, ethyl acetate, methanol) in which it is freely soluble.
-
Setup: Place this open vial inside a larger, sealable jar (e.g., 20 mL scintillation vial). Carefully add 2-4 mL of a "poor" solvent (antisolvent, e.g., hexane, heptane, water) to the larger jar, ensuring it does not mix with the solution in the inner vial. The level of the antisolvent should be well below the top of the inner vial.
-
Sealing and Incubation: Tightly seal the outer jar. This creates a closed system where the more volatile solvent from the inner vial slowly evaporates while the vapor from the antisolvent in the outer jar diffuses into it.
-
Observation: Place the sealed jar in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Monitor for crystal growth over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the jar and use a mounted loop or a fine needle to gently remove a crystal from the solution. Wick away excess solvent with the edge of a paper towel before mounting for XRD analysis.
Trustworthiness Check: This protocol is self-validating. The slow, diffusion-controlled change in solvent composition is designed to maintain the system near equilibrium, which is the ideal condition for the growth of well-ordered single crystals. Failure to produce crystals often points to issues with sample purity or an inappropriate choice of solvents, prompting a logical next step in troubleshooting.
Protocol 2: SC-XRD Data Collection and Analysis
This outlines the key steps once a suitable crystal is obtained.
Caption: A step-by-step protocol for SC-XRD data acquisition and structure refinement.
-
Mounting & Cooling: The harvested crystal is mounted on a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This vitrifies the remaining solvent and minimizes crystal decay from radiation damage.
-
Unit Cell Determination: Short, rapid diffraction scans are taken at different orientations to locate diffraction spots. The software indexes these spots to determine the dimensions and angles of the unit cell, the fundamental repeating block of the crystal.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. Modern detectors can acquire a complete dataset in minutes to hours.[13]
-
Data Processing: The raw data are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz factor, polarization).
-
Structure Solution and Refinement: Using specialized software (e.g., Olex2 with SHELX solvers), an initial structural model is generated and then refined iteratively. Hydrogen atoms, especially on the -OH and -NH₂ groups, are typically located from the difference electron density map and refined to confirm hydrogen bonding interactions.
-
Validation: The final structural model is validated using tools like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards before being deposited in a database like the Cambridge Structural Database (CSD).
Conclusion
The crystal structure analysis of 3-amino-5-(trifluoromethyl)phenol derivatives is a discipline where careful experimental design and logical interpretation are key. As we have seen, a single functional group modification can cascade into a complete rearrangement of the crystal lattice, with profound implications for the material's properties. The choice of crystallization technique must be tailored to the specific derivative, and the SC-XRD workflow must be executed with precision. By comparing different crystallization strategies and understanding the causal links within the analytical process, researchers can move efficiently from a newly synthesized powder to a high-resolution crystal structure, unlocking the critical solid-state insights needed to advance drug development and materials engineering.
References
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Chemistry World. (n.d.). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved from [Link]
-
Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]
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Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]
-
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
-
Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]
-
Dierksen, D., & Lentz, D. (1999). Low-temperature Crystallization and Structure Determination of N-(trifluoromethyl)formamide, N-(2,2,2-trifluoroethyl)formamide and 2,2,2-trifluoroethyl Isocyanide. Acta Crystallographica Section B: Structural Science, 55(Pt 1), 70–77. [Link]
-
Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Clarke, D. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
Saha, A., Sakshi, & Choudhury, A. R. (n.d.). Importance of intermolecular –C≡C–H⋯X–C (X = F, O, N) and –Y–H⋯F–C (Y = O, N) hydrogen bonds in crystal structures. ResearchGate. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Amino-5-(trifluoromethyl)phenol
Introduction: The Spectroscopic Significance of Fluorinated Aminophenols
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing substituent that can significantly influence a molecule's acidity, lipophilicity, and metabolic stability. 3-Amino-5-(trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its electronic structure, and by extension its ultraviolet-visible (UV-Vis) absorption profile, is of fundamental interest to researchers for reaction monitoring, purity assessment, and understanding its photochemical behavior.
This guide provides a comprehensive analysis of the anticipated UV-Vis absorption spectrum of 3-Amino-5-(trifluoromethyl)phenol. Due to the limited availability of direct experimental spectra in the public domain, this guide will leverage a comparative approach, drawing insights from the known spectral properties of structurally related compounds. We will explore the electronic effects of the amino and trifluoromethyl substituents on the phenolic chromophore and provide a detailed experimental protocol for acquiring a reliable UV-Vis spectrum.
Anticipated UV-Vis Absorption Profile of 3-Amino-5-(trifluoromethyl)phenol
The UV-Vis absorption spectrum of an aromatic compound is dictated by the electronic transitions within the benzene ring, primarily the π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the ring.
For 3-Amino-5-(trifluoromethyl)phenol, we can dissect the expected spectral features by considering the parent phenol chromophore and the influence of the amino (-NH2) and trifluoromethyl (-CF3) groups.
-
Phenol: The parent phenol molecule exhibits two primary absorption bands in the UV region. A strong absorption band (the E2-band) appears around 210 nm, and a weaker band (the B-band) is observed around 270 nm.[1]
-
Amino Group (-NH2): The amino group is a strong auxochrome, meaning it is an electron-donating group that, when attached to a chromophore, shifts the absorption maximum to a longer wavelength (a bathochromic or red shift) and often increases the absorption intensity. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the π-system of the benzene ring.
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group tends to cause a slight shift to shorter wavelengths (a hypsochromic or blue shift) or have a minimal effect on the λmax of the primary absorption bands.
Considering these individual contributions, the UV-Vis spectrum of 3-Amino-5-(trifluoromethyl)phenol is expected to be a composite of these effects. The presence of the amino group will likely cause a significant bathochromic shift of the primary phenolic absorption bands compared to phenol itself. The trifluoromethyl group, being meta to both the hydroxyl and amino groups, will exert its electron-withdrawing effect, potentially modulating the extent of the bathochromic shift induced by the amino group.
Comparative Spectral Data
To substantiate our predictions, a comparison with the known spectral data of related molecules is invaluable. The following table summarizes the UV-Vis absorption maxima (λmax) of phenol and some of its derivatives.
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Phenol | Varies | ~210 | ~270 | [1] |
| 2-Aminophenol | Methanol | Not Specified | ~280 | [2] |
| 3-Aminophenol | Not Specified | ~230 | ~285 | [3] |
| 3-Nitrophenol | Varies | ~275 | ~340 | [4] |
| 2-(Trifluoromethyl)phenol | Aqueous | Not Specified | Not Specified | [5][6] |
Note: The exact λmax values can vary depending on the solvent and pH.
Experimental Protocol for UV-Vis Spectral Acquisition
To obtain a reliable UV-Vis absorption spectrum of 3-Amino-5-(trifluoromethyl)phenol, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the UV-Vis absorption spectrum of 3-Amino-5-(trifluoromethyl)phenol in a suitable solvent and to identify the wavelength(s) of maximum absorbance (λmax).
Materials:
-
3-Amino-5-(trifluoromethyl)phenol (solid)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Methodology:
-
Solvent Selection:
-
Rationale: The choice of solvent is critical as it can influence the position and shape of the absorption bands.[7][8][9] A polar protic solvent like methanol or ethanol is a good starting point as it can solvate both the amino and hydroxyl groups. The solvent should be transparent in the UV region of interest (typically 200-400 nm).
-
Procedure: Run a baseline scan of the chosen solvent in both the sample and reference cuvettes to ensure there is no significant absorbance in the measurement range.
-
-
Preparation of Stock Solution:
-
Rationale: A concentrated stock solution allows for accurate serial dilutions to prepare working solutions of varying concentrations.
-
Procedure: a. Accurately weigh approximately 10 mg of 3-Amino-5-(trifluoromethyl)phenol. b. Quantitatively transfer the solid to a 50 mL volumetric flask. c. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. d. Calculate the exact molar concentration of the stock solution.
-
-
Preparation of Working Solutions:
-
Rationale: A series of dilutions are necessary to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).
-
Procedure: Perform serial dilutions of the stock solution to prepare at least three different concentrations of the analyte. For example, prepare 1:10, 1:20, and 1:50 dilutions in 10 mL volumetric flasks.
-
-
Spectral Acquisition:
-
Rationale: A full spectral scan will identify all absorption maxima.
-
Procedure: a. Set the spectrophotometer to scan from 400 nm down to 200 nm. b. Use the pure solvent as a reference blank. c. Record the spectrum for each of the prepared working solutions. d. Identify the λmax values from the resulting spectra.
-
-
Effect of pH (Optional but Recommended):
-
Rationale: The ionization state of the phenolic hydroxyl group and the amino group is pH-dependent, which can significantly alter the UV-Vis spectrum.[10][11][12][13]
-
Procedure: a. Prepare buffered solutions at different pH values (e.g., pH 2, 7, and 10). b. Prepare solutions of 3-Amino-5-(trifluoromethyl)phenol in each buffer. c. Record the UV-Vis spectrum at each pH and observe any shifts in λmax.
-
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum of 3-Amino-5-(trifluoromethyl)phenol.
Conclusion
References
-
UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... - ResearchGate. Available at: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available at: [Link]
-
(PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach - ResearchGate. Available at: [Link]
-
Phenol - Wikipedia. Available at: [Link]
-
UV-Visible absorption spectroscopy and Z-scan analysis - IOSR Journal. Available at: [Link]
-
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Available at: [Link]
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - Royal Society Publishing. Available at: [Link]
-
Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Available at: [Link]
-
Effect of pH on the UV-visible absorption spectra of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | Semantic Scholar. Available at: [Link]
-
2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem. Available at: [Link]
-
Phenol, 3-amino- - the NIST WebBook. Available at: [Link]
-
UV-vis spectra of phenol at the various initial solution pH. - ResearchGate. Available at: [Link]
-
Chemometric study of a mixture of amino acids by spectrophotometry in a flow system - Quest Journals. Available at: [Link]
-
Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins - MDPI. Available at: [Link]
-
Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Available at: [Link]
-
uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes. Available at: [Link]
-
Variation of the UV spectra of phenol with the pH increasing. - ResearchGate. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Amino-5-(trifluoromethyl)phenol
In the fast-paced environment of drug discovery and chemical synthesis, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-Amino-5-(trifluoromethyl)phenol, a common building block in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each step, ensuring the safety of both laboratory personnel and the environment.
Understanding the Hazard Profile: Why Special Handling is Critical
3-Amino-5-(trifluoromethyl)phenol (CAS No. 349-56-4) is a trifluoromethyl-substituted aminophenol. While specific toxicity data can be limited, the presence of the trifluoromethyl group and the aromatic amine functionality warrants a cautious approach. Aromatic amines, as a class, can exhibit varying degrees of toxicity, and fluorinated compounds can pose unique hazards. Therefore, treating this compound with the respect due to a potentially hazardous substance is a cornerstone of safe laboratory practice.
A thorough review of the Safety Data Sheet (SDS) is the mandatory first step before handling this chemical. The SDS for 3-Amino-5-(trifluoromethyl)phenol from suppliers like Sigma-Aldrich or Thermo Fisher Scientific will provide critical information on its known hazards, including potential irritation to the skin, eyes, and respiratory tract.
Pre-Disposal: Segregation and Waste Accumulation
Proper disposal begins long before the waste container is full. It starts with meticulous segregation at the point of generation.
Core Principle: Never mix incompatible waste streams. The reactivity of 3-Amino-5-(trifluoromethyl)phenol with other chemicals is not always predictable. Mixing it with strong oxidizing agents, for instance, could lead to a vigorous, exothermic reaction.
Step-by-Step Waste Accumulation Protocol:
-
Select the Appropriate Waste Container: Use a dedicated, clearly labeled, and chemically resistant container. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a secure, tight-fitting lid.
-
Labeling: The label is your primary communication tool for safety and compliance. It must include:
-
The full chemical name: "3-Amino-5-(trifluoromethyl)phenol"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
-
Accumulation in the Lab: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of the laboratory personnel and situated at or near the point of generation.
-
Log Keeping: Maintain a log sheet for the waste container. Record the amount of 3-Amino-5-(trifluoromethyl)phenol added and the date. This is crucial for regulatory compliance and for the final disposal process.
Disposal Procedures: A Decision-Making Workflow
The appropriate disposal route depends on the quantity of the waste and the specific regulations of your institution and region. The following workflow provides a general guideline.
Caption: Figure 1. Disposal Decision Workflow for 3-Amino-5-(trifluoromethyl)phenol.
Small Quantities and Contaminated Materials
For minor spills or contaminated disposable items (e.g., weighing paper, gloves, pipette tips), the primary disposal method is to place them in a designated solid hazardous waste container.
Protocol for Contaminated Solids:
-
Carefully place all contaminated materials into a suitable, labeled plastic bag.
-
Seal the primary bag and then place it inside a second, larger, labeled bag (double-bagging).
-
Place the double-bagged waste into the designated solid hazardous waste container for your laboratory.
Bulk Quantities and Solutions
For larger quantities of unreacted 3-Amino-5-(trifluoromethyl)phenol or solutions containing it, a dedicated liquid waste stream is necessary. Due to the presence of fluorine, this compound should be disposed of in the halogenated organic waste stream.
Protocol for Bulk Liquid Waste:
-
Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel.
-
Ensure the outside of the container remains clean. If any waste drips down the side, decontaminate it immediately with an appropriate solvent and a paper towel (and dispose of the paper towel as contaminated solid waste).
-
Securely cap the waste container after each addition.
-
Update the waste log with the added amount.
Final Disposal: The Role of Environmental Health & Safety (EHS)
Once your satellite accumulation container is full or has been in accumulation for the maximum allowed time (often 90 or 180 days, depending on your generator status), it is time for professional disposal.
Never attempt to dispose of 3-Amino-5-(trifluoromethyl)phenol down the drain or in the regular trash. This is a serious regulatory violation and poses a significant threat to the environment.
Procedure for Final Disposal:
-
Ensure the waste container is properly sealed and the label is complete and legible.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Follow their specific procedures for transporting the waste from your lab to the central accumulation area.
The EHS department will then arrange for the waste to be transported to a licensed hazardous waste disposal facility. The most common and environmentally sound method for destroying halogenated organic compounds like 3-Amino-5-(trifluoromethyl)phenol is high-temperature incineration . This process ensures the complete destruction of the molecule into less harmful components.
Emergency Procedures: Spills and Exposures
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
| Scenario | Immediate Action |
| Minor Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wear appropriate PPE (gloves, lab coat, safety glasses). Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and EHS. Do not attempt to clean it up yourself unless you are trained to do so. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
